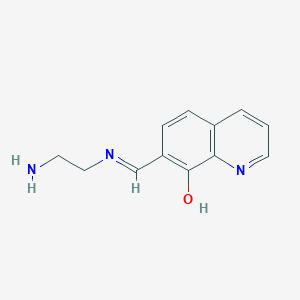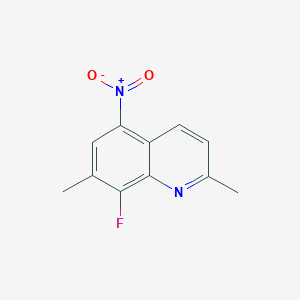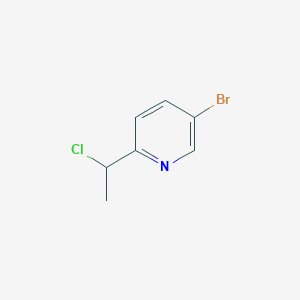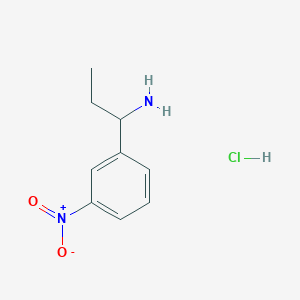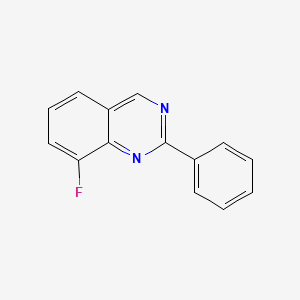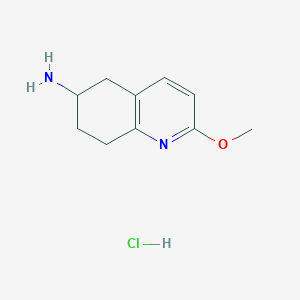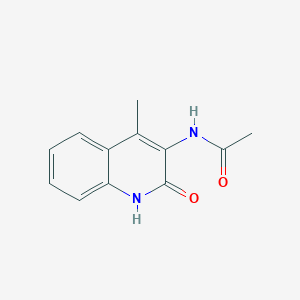
(R)-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, allowing for selective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Starting with ®-3-methylbutan-2-amine.
- Reacting with TBDMS-Cl in the presence of a base.
- Isolating the product ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The TBDMS group can be removed under oxidative conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions involving acids or bases can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield the corresponding alcohol, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to facilitate selective reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective transformations of other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar applications.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is unique due to its specific structure and the presence of the TBDMS group, which provides enhanced stability and selectivity compared to other silyl protecting groups .
Properties
Molecular Formula |
C11H27NOSi |
|---|---|
Molecular Weight |
217.42 g/mol |
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m0/s1 |
InChI Key |
WKEKXCCVQKMDFF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H](CO[Si](C)(C)C(C)(C)C)N |
Canonical SMILES |
CC(C)C(CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


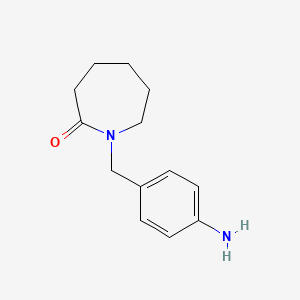
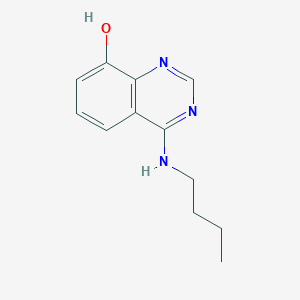
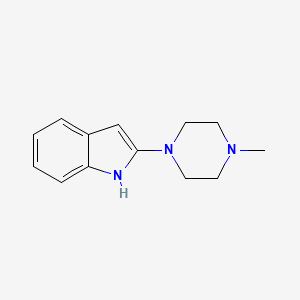
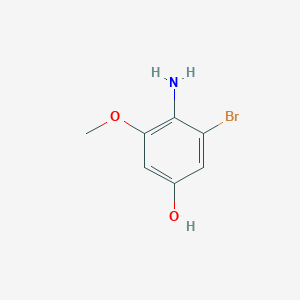
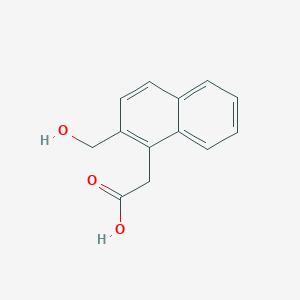
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
